4-[(3-Bromobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Description
4-[(3-Bromobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at position 4 with a 3-bromobenzylthio group and at position 2 with a 4-methoxyphenyl moiety. The pyrazolo[1,5-a]pyrazine scaffold is a fused bicyclic system combining pyrazole and pyrazine rings, which is known for its versatility in medicinal chemistry due to its ability to engage in π-π stacking and hydrogen-bonding interactions.
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3OS/c1-25-17-7-5-15(6-8-17)18-12-19-20(22-9-10-24(19)23-18)26-13-14-3-2-4-16(21)11-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFWECQDPAKMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its efficiency and the availability of reagents. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromobenzylthio group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-[(3-Bromobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 4-[(3-Bromobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The bromobenzylthio group and the methoxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[(3-Bromobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine can be contextualized against related pyrazolo-fused derivatives, as outlined below:
Structural Analogues
Key Observations
Bromine’s larger atomic radius may also enhance steric interactions with target proteins.
Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with the 4-fluorophenyl group (electron-withdrawing) in . Methoxy groups are known to enhance binding to aromatic receptors, while fluorine can modulate metabolic stability .
Core Structure Variations: Pyrazolo[1,5-a]pyrazine derivatives (target compound) differ from pyrazolo[1,5-a]quinoxalines () in ring fusion. Quinoxaline cores exhibit TLR7 antagonism, suggesting the pyrazine core may favor different biological targets . Pyrazolo[1,5-a]pyrimidines () demonstrate antitumor activity (IC50 = 2.7 µM), implying that the target compound’s pyrazine core could be optimized for similar applications .
Synthetic Routes: The target compound’s thioether linkage likely involves nucleophilic substitution between a thiol and bromobenzyl halide, akin to methods in and . Condensation reactions with malononitrile () are common for pyrazolo-fused systems, suggesting scalable synthesis pathways .
Biological Activity
The compound 4-[(3-Bromobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic molecule belonging to the class of pyrazolopyrazines. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antiviral research. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C21H18BrN3OS
- Molecular Weight : 440.4 g/mol
- IUPAC Name : 4-[(3-bromophenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
The structural components of this compound include a bromobenzylthio group and a methoxyphenyl moiety, which are significant for its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, studies involving pyrazolo[4,3-e][1,2,4]triazine derivatives have demonstrated enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms such as apoptosis induction and autophagy activation .
In vitro assays have shown that derivatives of pyrazolo compounds can exhibit stronger cytotoxicity compared to standard chemotherapeutics like cisplatin. The mechanism often involves the modulation of key apoptotic pathways, including the activation of caspases and suppression of NF-κB expression, which are crucial in cancer cell survival and proliferation .
Antiviral Activity
Similar compounds have also been evaluated for their antiviral properties. For example, derivatives tested against H5N1 avian influenza virus have shown promising results, indicating that structural modifications can lead to enhanced antiviral efficacy . The antiviral activity is typically assessed using plaque reduction assays on susceptible cell lines.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer potential of pyrazolo derivatives.
- Methodology : MTT assay was employed to assess cytotoxicity in breast cancer cell lines.
- Findings : Certain derivatives exhibited superior activity compared to cisplatin, inducing apoptosis through caspase activation and promoting autophagy via mTOR inhibition.
-
Antiviral Evaluation :
- Objective : To investigate the antiviral effects against H5N1.
- Methodology : Compounds were tested for EC50 and LD50 values through plaque assays.
- Findings : Some derivatives demonstrated significant antiviral activity, suggesting potential therapeutic applications in viral infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromobenzylthio & Methoxyphenyl groups | Anticancer & Antiviral |
| 4-[(2-Chloro-4-fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | Chloro & Fluorinated substitutions | Enhanced cytotoxicity in cancer cells |
| 3-[2-(4-Bromphenyl)hydrazono]-5-phenyl-furan-2(3H)-one | Hydrazone derivative | Antiviral against H5N1 |
The comparison highlights how variations in substituents can influence biological activity significantly.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
